molecular formula C5H10O5 B1254161 L-Apiose

L-Apiose

Cat. No.: B1254161
M. Wt: 150.13 g/mol
InChI Key: ASNHGEVAWNWCRQ-LJJLCWGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-apiofuranose is the furanose form of D-apiose.

Scientific Research Applications

Unique Role in Plant Metabolism

L-Apiose, a branched-chain pentose, is primarily found in plants and plays a crucial role in their metabolism. It is a key component of complex cell wall polysaccharides and numerous naturally occurring secondary metabolites. Studies have shown that this compound is involved in the metabolism of cyanogenic glycosides and related compounds, highlighting its biological significance in plant physiology and defense systems (Pičmanová & Møller, 2016).

Biosynthesis Insights

Research on the biosynthesis of this compound in plants like Lemna (duckweed) and Petroselinum (parsley) reveals its formation from myo-inositol and d-glucuronic acid metabolism. This process is critical for the synthesis of d-apiose in cell wall polysaccharides, illustrating the intricate metabolic pathways in plant cells (Roberts, Shah, & Loewus, 1967).

Enzymatic Activities

The role of specific enzymes in hydrolyzing apiosylated substances, such as glycosidases specific towards this compound, is a promising area of study. These enzymes have potential applications in biocatalysis, including the hydrolysis for flavor development and the synthesis of apiosides with pharmaceutical relevance (Karnišová Potocká, Mastihubová, & Mastihuba, 2021).

Synthetic Applications

The synthesis of this compound from sources like D-ribose demonstrates the versatility of L-sugars as intermediates in the synthesis of various biologically significant compounds. This research opens doors for the production of L-nucleosides and other compounds with potential medical applications (Yun et al., 2005).

Cell Wall Structure and Plant Health

This compound is crucial for the formation and maintenance of plant cell walls. Studies show that depletion of enzymes involved in this compound synthesis can lead to cell wall thickening and cell death in plants, emphasizing its role in plant health and development (Ahn et al., 2006).

Evolutionary Perspectives

The appearance of this compound-containing glycans in bryophytes and green algae provides insight into plant evolution. This research suggests that the ability to form this compound existed before the appearance of certain cell wall polysaccharides, offering a new perspective on the evolution of plant cell walls (Smith et al., 2016).

Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4?,5+/m0/s1

InChI Key

ASNHGEVAWNWCRQ-LJJLCWGRSA-N

Isomeric SMILES

C1[C@@]([C@H](C(O1)O)O)(CO)O

SMILES

C1C(C(C(O1)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)O)O)(CO)O

Synonyms

apiose
D-apiose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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